molecular formula C7H12ClNO2 B2894457 Methyl 3-aminohex-5-ynoate;hydrochloride CAS No. 2375259-05-3

Methyl 3-aminohex-5-ynoate;hydrochloride

Cat. No.: B2894457
CAS No.: 2375259-05-3
M. Wt: 177.63
InChI Key: DMGJKCKPDJFOBR-UHFFFAOYSA-N
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Description

Methyl 3-aminohex-5-ynoate hydrochloride is a hydrochlorinated ester derivative featuring a six-carbon chain with an amino group at position 3 and a terminal alkyne at position 3. Its molecular formula is C₇H₁₂ClNO₂, with a molecular weight of 177.63 g/mol. The compound combines a methyl ester moiety for enhanced lipophilicity and a hydrochloride salt to improve solubility in polar solvents.

This compound is hypothesized to serve as a precursor in pharmaceutical synthesis, particularly for acetylcholinesterase inhibitors or neurotransmitter analogs, given structural similarities to compounds like 5-methyltryptamine hydrochloride ().

Properties

IUPAC Name

methyl 3-aminohex-5-ynoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-3-4-6(8)5-7(9)10-2;/h1,6H,4-5,8H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGJKCKPDJFOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC#C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-aminohex-5-ynoate;hydrochloride typically involves the reaction of 3-aminohex-5-ynoic acid with methanol in the presence of a suitable catalyst to form the ester. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature

    Catalyst: Acid catalyst (e.g., sulfuric acid)

    Solvent: Methanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-aminohex-5-ynoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The alkyne group can be reduced to form alkanes or alkenes.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under basic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Methyl 3-aminohex-5-ynoate;hydrochloride is utilized in various fields of scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-aminohex-5-ynoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include:

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor modulation: The compound may modulate the activity of receptors by binding to their ligand-binding domains.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of Methyl 3-aminohex-5-ynoate hydrochloride with related hydrochlorinated esters and amino acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Structural Features Reference
Methyl 3-aminohex-5-ynoate hydrochloride C₇H₁₂ClNO₂ 177.63 >200 (estimated) Polar solvents Linear chain, alkyne, methyl ester
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride C₈H₁₇ClNO₂ 194.68 Not reported DMSO Branched chain, methyl ester, methylamino
Isopropyl 3-(aminomethyl)-5-methylhexanoate hydrochloride C₁₁H₂₂ClNO₂ 243.75 Not reported Ethanol Isopropyl ester, branched, aminomethyl
5-Methyltryptamine hydrochloride C₁₁H₁₅ClN₂ 210.70 250–252 Water, methanol Indole core, ethylamine side chain

Key Observations :

  • Melting Points : High melting points (>200°C) are common in hydrochlorinated esters (e.g., indole derivatives in ), likely due to ionic interactions from the hydrochloride salt.
  • Solubility: The linear alkyne in Methyl 3-aminohex-5-ynoate hydrochloride may reduce aqueous solubility compared to aromatic analogs like 5-methyltryptamine hydrochloride, which dissolves readily in water.

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